molecular formula C6H9NO B1679885 3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one CAS No. 4030-22-2

3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B1679885
CAS No.: 4030-22-2
M. Wt: 111.14 g/mol
InChI Key: AYGIBSZRMXDJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one is an organic compound with the molecular formula C₆H₉NO. It is a derivative of pyrrolidinone, characterized by the presence of two methyl groups at the 3rd and 4th positions of the pyrrolidinone ring. This compound is known for its stability under normal conditions and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, starting from allylamine, the compound can be synthesized via palladium(II)-assisted cyclization . Another method involves the use of 4-methoxybenzylamine, employing a ring-closing-metathesis strategy .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above, with additional steps for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions, particularly at the methyl groups or the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical versatility .

Scientific Research Applications

3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific biological context and the nature of the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

3,4-dimethyl-1,2-dihydropyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-4-3-7-6(8)5(4)2/h3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGIBSZRMXDJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301015869
Record name 3,4-dimethyl-1,5-dihydro-(2H)-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4030-22-2
Record name 3,4-dimethyl-1,5-dihydro-(2H)-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.